(S)-2-Dibenzylamino-propionaldehyde (S)-2-Dibenzylamino-propionaldehyde
Brand Name: Vulcanchem
CAS No.: 111060-63-0
VCID: VC0011246
InChI: InChI=1S/C17H19NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3/t15-/m0/s1
SMILES: CC(C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol

(S)-2-Dibenzylamino-propionaldehyde

CAS No.: 111060-63-0

VCID: VC0011246

Molecular Formula: C17H19NO

Molecular Weight: 253.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Dibenzylamino-propionaldehyde - 111060-63-0

Description

(S)-2-Dibenzylamino-propionaldehyde is an organic compound with the CAS number 111060-63-0 . It is also known as (S)-2-(Dibenzylamino)propanal or N,N-Dibenzyl-L-alaninal . This chemical is used as a building block in synthesizing pharmaceutical compounds . Specifically, it can be used in the preparation of linezolid dipeptide derivatives and 3-oxazolidin-2-one analogs and in the synthesis of (2R,3S)-3-Dibenzylamine-1-nitrobutan-2-ol .

The chemical possesses several identified properties. Its predicted boiling point is 346.2±30.0 °C, and its density is predicted to be 1.067±0.06 g/cm3 . It has a predicted pKa of 5.79±0.50 . The optical activity is $$α]/D -36.0±2.0°, c = 1 in ethanol . For safety, hazard statements include H302 and H317, with precautionary statement P280 . It should be stored at temperatures between 2-8°C .

A similar compound is 2-(Triphenylphosphoranylidene)propionaldehyde, which has a molecular weight of 318.3 g/mol and the molecular formula C21H19OP . Another similar compound is 2-(Dibenzylamino)propanal, with the CAS number 129286-74-4 .

CAS No. 111060-63-0
Product Name (S)-2-Dibenzylamino-propionaldehyde
Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
IUPAC Name (2S)-2-(dibenzylamino)propanal
Standard InChI InChI=1S/C17H19NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3/t15-/m0/s1
Standard InChIKey GFYXFRCVQSKSDO-HNNXBMFYSA-N
SMILES CC(C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Canonical SMILES CC(C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
PubChem Compound 11107860
Last Modified Sep 13 2023

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